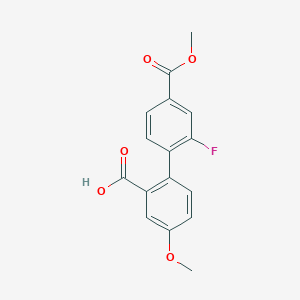
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% (4-FMCB) is an aromatic acid compound that has a wide range of applications in scientific research. It is a white powder that is soluble in water and has a molecular weight of 238.2 g/mol. 4-FMCB has been widely used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug in pharmaceuticals.
科学研究应用
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug in pharmaceuticals. It has also been used in the synthesis of various compounds, such as quinoxalines, quinazolines, and quinolines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory drugs.
作用机制
The mechanism of action of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, which enables it to catalyze reactions by donating protons to reactive species. It is also believed to act as an electron acceptor, which enables it to catalyze reactions by accepting electrons from reactive species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it is believed to act as a proton donor, which can lead to the formation of reactive species that can cause damage to cells and tissues. It is also believed to act as an electron acceptor, which can lead to the formation of reactive species that can cause damage to cells and tissues.
实验室实验的优点和局限性
The advantages of using 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its high purity and its ability to catalyze reactions. Its high purity makes it a suitable reagent for use in organic synthesis, and its ability to catalyze reactions makes it a useful catalyst in chemical reactions. The limitations of using 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its potential to cause damage to cells and tissues, and its potential to cause adverse reactions in humans.
未来方向
The future directions for 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential to cause adverse reactions in humans. Additionally, further research should be conducted into its potential applications in the pharmaceutical industry, and its potential applications in the synthesis of various compounds. Finally, further research should be conducted into the potential for using 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% as a catalyst in chemical reactions.
合成方法
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods. The most common method is the reaction of 4-methoxybenzoic acid with 2-fluoro-4-methoxycarbonylphenyl bromide. This reaction produces 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid, 95% as a white powder. Other methods of synthesis include the reaction of 4-methoxybenzoic acid with 2-fluoro-4-methoxycarbonylphenyl chloride or the reaction of 4-methoxybenzoic acid with 2-fluoro-4-methoxycarbonylphenyl iodide.
属性
IUPAC Name |
4-(2-fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-14-8-9(3-6-12(14)15(18)19)11-5-4-10(7-13(11)17)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLMSVHAEXCDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691442 |
Source


|
| Record name | 2'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261931-12-7 |
Source


|
| Record name | 2'-Fluoro-3-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














